Benzydamine hydrochloride

Vue d'ensemble

Description

Benzydamine hydrochloride is a locally-acting nonsteroidal anti-inflammatory drug (NSAID) with local anaesthetic and analgesic properties. It is commonly used for pain relief and anti-inflammatory treatment of conditions affecting the mouth, throat, and musculoskeletal system . The compound is known for its unique pharmacological properties, which distinguish it from traditional NSAIDs .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

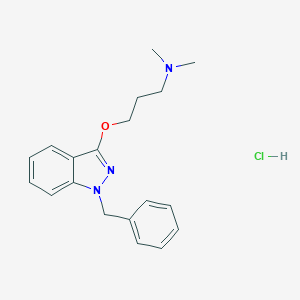

Benzydamine hydrochloride can be synthesized through a multi-step process involving the reaction of 1-benzyl-1H-indazole with 3-chloropropylamine under basic conditions to form the intermediate compound, which is then reacted with dimethylamine to yield benzydamine . The final product is obtained as the hydrochloride salt by reacting benzydamine with hydrochloric acid .

Industrial Production Methods

In industrial settings, this compound is produced using a modified solvent casting method. This involves the use of film-forming maltodextrins and plasticizers such as xylitol and sorbitol to create orodispersible films containing this compound . The process is optimized to ensure rapid drug delivery and improved mechanical properties of the films .

Analyse Des Réactions Chimiques

Metabolic Reactions

Benzydamine HCl undergoes extensive hepatic and extrahepatic metabolism via three primary pathways :

- Key Findings :

Degradation and Stability

- Chemical Stability : Stable under normal conditions but degrades in acidic/basic environments .

- Photodegradation : Exposure to UV light induces decomposition, forming chlorinated byproducts .

- Thermal Degradation : Heating above 160°C results in decomposition to indazole derivatives .

Reaction with Biological Targets

Benzydamine interacts with inflammatory mediators and ion channels:

- Prostaglandin Inhibition : Suppresses COX-2 at high concentrations (IC₅₀ = 100 μM) .

- Cytokine Modulation : Reduces TNF-α and IL-1β release by 60–70% at 30 μM .

- Ion Channel Effects : Blocks ASIC and TRPV1 channels, reducing nociceptor excitability .

Analytical Detection Methods

Key Research Gaps

Applications De Recherche Scientifique

Medical Applications

Benzydamine hydrochloride is utilized in several medical fields, particularly in odontostomatology and otorhinolaryngology . Its recognized applications include:

- Odontostomatology :

- Treatment of gingivitis, stomatitis, glossitis, aphthous ulcers, and oral ulceration due to radiation therapy.

- Otorhinolaryngology :

- Management of glandular fever, pharyngitis, tonsillitis, post-tonsillectomy care, and radiation or intubation-induced mucositis.

Clinical Efficacy

Multiple studies have demonstrated the efficacy of this compound in treating sore throat and oral mucositis:

- A double-blind study involving 44 patients showed that benzydamine significantly relieved pain and dysphagia compared to placebo (P < 0.001) at 24 hours post-treatment .

- Another study confirmed its effectiveness in reducing symptoms associated with oral mucositis in patients undergoing chemotherapy or radiotherapy for head and neck cancer .

Antiviral Properties

Recent research has also explored the antiviral activity of this compound against SARS-CoV-2:

- In vitro studies indicated that benzydamine could inhibit the virus's entry into lower respiratory tracts, potentially reducing COVID-19-related hospitalizations . The drug demonstrated antiviral activity at a concentration of 15.0 mcg/ml, suggesting its role in early-stage treatment .

New Formulations and Future Directions

Innovations in formulation are being explored to enhance the delivery and efficacy of benzydamine:

- Gel Formulations : These allow for targeted application on small lesions and prolonged contact with affected areas, which may improve therapeutic outcomes .

- Combination Therapies : Research is ongoing into combining benzydamine with other compounds to enhance its effectiveness against conditions like burning mouth syndrome .

Case Studies and Clinical Trials

Several clinical trials are underway to further investigate the applications of benzydamine:

- A phase IV study is assessing its safety and efficacy in pediatric populations aged 6–12 years with sore throat across multiple countries (Poland, Hungary, Romania) .

- Another trial aims to evaluate its role in preventing postoperative sore throat after general anesthesia .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

Mécanisme D'action

Benzydamine hydrochloride exerts its effects through several mechanisms:

Anti-inflammatory Action: Inhibits the synthesis of pro-inflammatory cytokines via the p38 MAPK pathway.

Local Anaesthetic Action: Causes protein denaturation and lipid dissolution, leading to antimicrobial activity against bacteria, fungi, and viruses.

Analgesic Action: Provides pain relief by blocking the transmission of pain signals.

Comparaison Avec Des Composés Similaires

Benzydamine hydrochloride is unique among NSAIDs due to its basic character, which allows it to accumulate in inflamed tissues where the pH is more acidic . Similar compounds include:

Ibuprofen: An acidic NSAID with systemic anti-inflammatory effects.

Ketoprofen: Another acidic NSAID used for pain relief and inflammation.

Diclofenac: A widely used NSAID with both systemic and topical applications.

This compound stands out for its local action and minimal systemic side effects, making it a preferred choice for topical applications .

Activité Biologique

Benzydamine hydrochloride (BH) is a non-steroidal anti-inflammatory drug (NSAID) with unique pharmacological properties, primarily utilized for its analgesic and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, including mechanisms of action, clinical applications, and notable case studies.

Benzydamine exerts its biological effects through several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : BH has been shown to reduce the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) while not significantly affecting anti-inflammatory cytokines like interleukin-10 (IL-10) or interleukin-6 (IL-6) . This selective inhibition contributes to its anti-inflammatory properties.

- Impact on COX Activity : The reduction in pro-inflammatory cytokines leads to decreased cyclooxygenase-2 (COX-2) activity. COX-2 is an enzyme involved in the inflammatory response, and its inhibition is crucial for mitigating inflammation and pain .

- Inhibition of Leukocyte Migration : BH inhibits the migration of monocytes and other leukocytes, further reducing inflammation at sites of injury or infection .

- Antimicrobial Activity : Recent studies indicate that benzydamine exhibits antimicrobial properties against various pathogens, including Candida albicans and both gram-negative and gram-positive bacteria. Its effectiveness is attributed to membrane-damaging actions that disrupt microbial integrity .

Clinical Applications

This compound is commonly used in various clinical settings:

Case Studies

- Psychotic Disorder Due to Abuse : A case study reported a 20-year-old male who developed visual hallucinations and other psychiatric symptoms after abusing high doses of this compound. This highlights the potential for misuse when taken in excess, leading to significant central nervous system effects .

- Efficacy in Sore Throat Treatment : In a double-blind study involving 44 patients with sore throat, those treated with benzydamine showed significantly greater relief from pain and dysphagia compared to placebo, underscoring its therapeutic benefits .

Research Findings

Recent research has further elucidated the biological activity of benzydamine:

- Cytokine Modulation : Studies have consistently shown that BH reduces levels of TNF-α and IL-1β without affecting other inflammatory mediators, which positions it uniquely among NSAIDs .

- Antimicrobial Efficacy : Laboratory studies confirm that BH can inhibit the growth of various bacteria and fungi at concentrations typically used for anti-inflammatory purposes, suggesting its dual role as an anti-inflammatory and antimicrobial agent .

Propriétés

IUPAC Name |

3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O.ClH/c1-21(2)13-8-14-23-19-17-11-6-7-12-18(17)22(20-19)15-16-9-4-3-5-10-16;/h3-7,9-12H,8,13-15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNIWKQLJSNAEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

642-72-8 (Parent) | |

| Record name | Benzydamine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045293 | |

| Record name | Benzydamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665028 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

132-69-4 | |

| Record name | Benzidamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzydamine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzydamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzydamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[[1-benzyl-1H-indazol-3-yl]oxy]-N,N-dimethylpropylamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYDAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2GI407R4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of benzydamine hydrochloride?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting the synthesis of prostaglandins, which are mediators of inflammation and pain. [] [https://www.semanticscholar.org/paper/6093628b5b078746ad0c74a688bff73695723ddf]

Q2: Does this compound solely target prostaglandin synthesis?

A2: While prostaglandin synthesis inhibition is a key mechanism, this compound also exhibits other actions. It stabilizes cell membranes, reducing the release of inflammatory mediators. Additionally, it demonstrates antioxidant properties by scavenging reactive oxygen species. [] [https://www.semanticscholar.org/paper/551f7ced494b7cdb7018b568606c78121c450914]

Q3: How does this compound compare to aspirin-like NSAIDs in its mechanism?

A3: Although both this compound and aspirin-like NSAIDs are NSAIDs, their mechanisms differ. Unlike aspirin-like NSAIDs, this compound’s anti-inflammatory action is not solely dependent on cyclooxygenase (COX) enzyme inhibition. This distinction potentially contributes to its different side effect profile. [] [https://www.semanticscholar.org/paper/553697433b243619281fcb9f86f1e92a887760db]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C19H23N3O.HCl, and its molecular weight is 345.87 g/mol.

Q5: Are there any available spectroscopic data for this compound?

A5: Several studies employ spectroscopic techniques for analyzing this compound. High-performance liquid chromatography (HPLC) coupled with UV detection is commonly used to determine this compound and its impurities in pharmaceutical formulations. [] [https://www.semanticscholar.org/paper/5cf010842640c25138bdd31d3d2c38b70469cc52] Gas chromatography (GC) methods with flame ionization detection are also employed for similar purposes. [] [https://www.semanticscholar.org/paper/69d15a3f9adc970ac4c8a33b9c5843c5d4232040]

Q6: How does this compound perform in various formulations?

A6: this compound is incorporated into various formulations, including mouthwashes, sprays, gels, and creams. These formulations are designed for topical application in the oral cavity, throat, and other mucosal surfaces. [] [https://www.semanticscholar.org/paper/26925886780d585fd7ceb5223229023177603862], [] [https://www.semanticscholar.org/paper/fb145def168e8bb4dc2be929db6f8632148eb539]

Q7: Are there any concerns regarding the staining potential of this compound formulations?

A7: One study investigated the staining potential of different mouthwashes, including this compound, on provisional acrylic resin. Interestingly, this compound exhibited less color change compared to chlorhexidine gluconate and tea tree oil rinses, suggesting a lower staining potential. [] [https://www.semanticscholar.org/paper/6ae2cd08fd7506f795c836fc6ea1bacf7e9a93b2]

Q8: Does this compound possess any catalytic properties?

A8: The scientific literature primarily focuses on this compound's pharmacological properties, with limited information available regarding its potential catalytic activity. Further research is needed to explore this aspect.

Q9: What is the typical route of administration for this compound?

A9: this compound is primarily administered topically for local effects. This includes formulations like mouthwashes, gargles, sprays, and gels applied directly to the affected area in the oral cavity or throat. [] [https://www.semanticscholar.org/paper/26925886780d585fd7ceb5223229023177603862], [] [https://www.semanticscholar.org/paper/0ab17670b7fef1ade40c9aa7a650d2e4f9a47b54]

Q10: Has this compound been investigated for its antibacterial activity?

A10: Yes, studies demonstrate this compound's antimicrobial action against various bacteria, including those commonly involved in ENT infections. Research highlights its efficacy against both planktonic cells and biofilms, showcasing its potential in managing oral infections. [] [https://www.semanticscholar.org/paper/c9a6a5820f1ebc2fdaed58cdf66cb798a36d41df]

Q11: Are there studies comparing this compound's efficacy with other agents like chlorhexidine?

A11: Several studies have compared this compound's effectiveness to other commonly used agents like chlorhexidine. In a study evaluating their effects on plaque-induced gingivitis, both agents significantly reduced plaque index, gingival index, and bleeding on probing scores. While both demonstrated effectiveness, this compound offered potential advantages such as cost-effectiveness, wide availability, and good tolerability. [] [https://www.semanticscholar.org/paper/343a04129fa6417a2103429dee5d7411f95d387f]

Q12: What is the evidence for this compound's efficacy in managing radiation-induced oral mucositis?

A12: Research suggests that this compound is beneficial in managing radiation-induced oral mucositis, a common side effect of radiotherapy in head and neck cancer patients. Studies have explored its use in various formulations, including mouthwashes and sprays, to alleviate pain, reduce inflammation, and improve quality of life in these patients. [] [https://www.semanticscholar.org/paper/c99d9533ae7db1814d36f4962aba06ab3ff77e4a], [] [https://www.semanticscholar.org/paper/1ffe2166386e2f18b334e28bee7eee817c2e42ad]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.